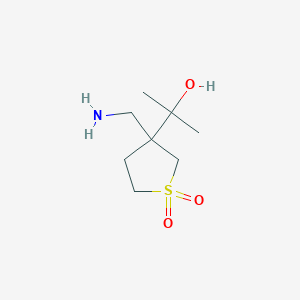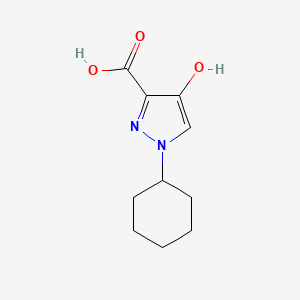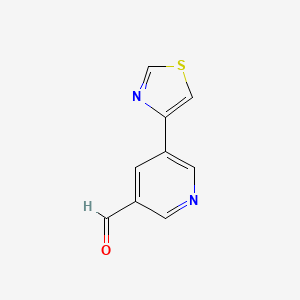
5-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-bromo-3-formylpyridine with thioamide under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can reduce the production time .
Análisis De Reacciones Químicas
Types of Reactions
5-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions.
Major Products Formed
Oxidation: 5-(1,3-Thiazol-4-yl)pyridine-3-carboxylic acid.
Reduction: 5-(1,3-Thiazol-4-yl)pyridine-3-methanol.
Substitution: Various substituted thiazole and pyridine derivatives.
Aplicaciones Científicas De Investigación
5-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1,3-Thiazol-4-yl)pyridine-2-carbaldehyde
- 5-(1,3-Thiazol-4-yl)pyridine-4-carbaldehyde
- 5-(1,3-Thiazol-4-yl)pyridine-3-carboxylic acid
Uniqueness
5-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the aldehyde group on the pyridine ring can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Propiedades
Fórmula molecular |
C9H6N2OS |
|---|---|
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
5-(1,3-thiazol-4-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6N2OS/c12-4-7-1-8(3-10-2-7)9-5-13-6-11-9/h1-6H |
Clave InChI |
SRPHYQBISRXYJO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1C2=CSC=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide](/img/structure/B13172370.png)
![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)
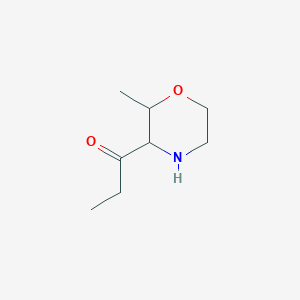
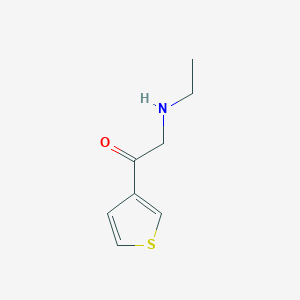
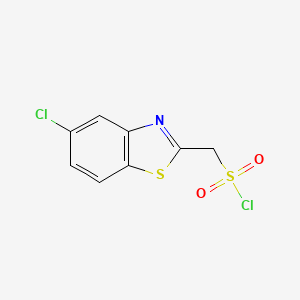
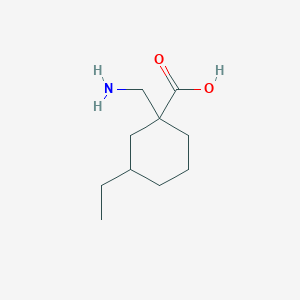
![Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172390.png)

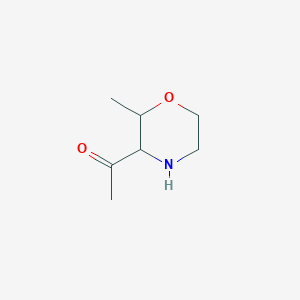
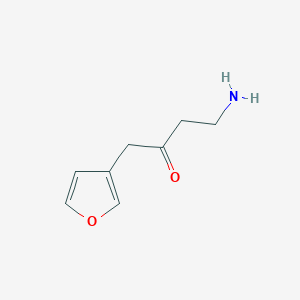
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B13172426.png)
